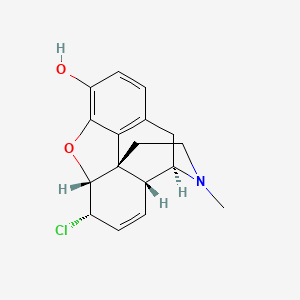
Chloromorphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromorphide, also known as α-chloromorphide, is an opiate analog derived from morphine, where the 6-hydroxy group has been replaced by chlorine. Developed in 1933 in Germany, it is approximately ten times more potent than morphine. This compound exhibits similar effects to morphine, such as sedation, analgesia, and respiratory depression .
Preparation Methods
Chloromorphide is synthesized by halogenating morphine. The process involves replacing the 6-hydroxy group of morphine with a chlorine atom. This can be achieved through various halogenation reactions, often using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods typically involve on-site synthesis due to the compound’s specific applications and regulatory considerations .
Chemical Reactions Analysis
Chloromorphide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorine atom or other functional groups within the molecule.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various halogenated and dehalogenated derivatives of this compound .
Scientific Research Applications
Chloromorphide is primarily used in scientific research as a precursor and intermediate in the synthesis of semi-synthetic opioid analgesic drugs. It is particularly valuable for creating compounds with modifications at the 7, 8, and/or 14 positions on the morphine carbon skeleton . These modifications can lead to the development of new analgesics with improved efficacy and reduced side effects. Additionally, this compound and its derivatives are used in studies exploring the structure-activity relationships of opioid compounds .
Mechanism of Action
Chloromorphide exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of mu-opioid receptors also leads to hyperpolarization of neurons, reducing their excitability and resulting in analgesia and sedation .
Comparison with Similar Compounds
Chloromorphide is part of a series of opioids known as morphides and codides. Similar compounds include:
α-Chlorocodide: The codeine analog of this compound, used as an intermediate in the synthesis of desomorphine.
α-Bromomorphide: A brominated analog with similar properties and applications.
α-Iodomorphide: An iodinated analog used in research and manufacturing.
This compound is unique due to its high potency and specific structural modifications, making it a valuable tool in opioid research and drug development .
Properties
CAS No. |
63783-53-9 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H18ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2-5,10-12,16,20H,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1 |
InChI Key |
URUOTSLJEBANHA-ZFDIKFDDSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)Cl |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















